Hydrolytic Stability: NMGly Methacrylamide vs. HEMA Methacrylate in Acidic Aqueous Storage
In acidic aqueous solution, the amide bond of N-methacryloylglycine (NMGly) resists hydrolysis significantly better than the ester bond of 2-hydroxyethyl methacrylate (HEMA), the most common hydrophilic methacrylate used in dental primers. Nishiyama et al. demonstrated that under conditions simulating long-term storage of a self-etching primer, HEMA undergoes measurable ester hydrolysis producing methacrylic acid and ethylene glycol, whereas the methacrylamide group of NMGly remains largely intact [1]. Quantitatively, the hydrolysis rate of NMGly was reported to be substantially lower than that of HEMA under identical pH and temperature conditions, directly extending the functional shelf-life of NMGly-based primer formulations.
| Evidence Dimension | Hydrolytic degradation rate under acidic aqueous storage |
|---|---|
| Target Compound Data | NMGly (methacrylamide): minimal hydrolysis; amide bond remains intact over prolonged acidic storage |
| Comparator Or Baseline | HEMA (methacrylate): significant ester hydrolysis yielding methacrylic acid and ethylene glycol under identical conditions |
| Quantified Difference | Qualitative but unambiguous: NMGly hydrolysis is described as 'greater than' that of HEMA; shelf-life advantage is sufficient to propose commercial primer reformulation [1] |
| Conditions | Acidic aqueous solution mimicking self-etching primer storage; Biomaterials 25(6):965–969 (2004) |
Why This Matters
For procurement decisions, NMGly-based formulations offer longer shelf-life and consistent performance in acidic one-bottle dental adhesive systems compared with HEMA-based alternatives.
- [1] Nishiyama N, Suzuki K, Yoshida H, Teshima H, Nemoto K (2004) Hydrolytic stability of methacrylamide in acidic aqueous solution. Biomaterials, 25(6):965–969. PMID: 14615160. View Source
